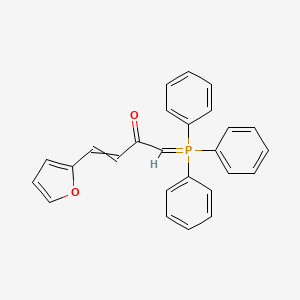
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline is a compound that features a benzenamine core substituted with a 2-methyl-4-nitro-1H-imidazol-1-yl group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline typically involves the nitration of a benzenamine derivative followed by the introduction of the imidazole moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. The imidazole ring can be introduced through a nucleophilic substitution reaction using an appropriate imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzenamine derivatives and imidazole-containing compounds with modified functional groups .
Scientific Research Applications
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(1H-imidazol-1-yl)-
- Benzenamine, 4-(2-methyl-1H-imidazol-1-yl)-
- Benzenamine, 4-(4-nitro-1H-imidazol-1-yl)-
Uniqueness
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline is unique due to the presence of both a nitro group and a methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
93289-96-4 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-(2-methyl-4-nitroimidazol-1-yl)aniline |
InChI |
InChI=1S/C10H10N4O2/c1-7-12-10(14(15)16)6-13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3 |
InChI Key |
PUFSLAGSBRVUOB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B1661558.png)













